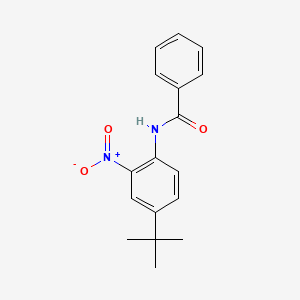

N-(4-tert-Butyl-2-nitrophenyl)benzamide

Description

N-(4-tert-Butyl-2-nitrophenyl)benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅-C=O) linked via an amide bond to a substituted phenyl ring. The phenyl ring features a tert-butyl group at the para position (C4) and a nitro group (-NO₂) at the ortho position (C2). Its molecular formula is C₁₇H₁₈N₂O₃, with a molar mass of 298.34 g/mol.

Properties

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

N-(4-tert-butyl-2-nitrophenyl)benzamide |

InChI |

InChI=1S/C17H18N2O3/c1-17(2,3)13-9-10-14(15(11-13)19(21)22)18-16(20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) |

InChI Key |

CSKHWXZLDXSYSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Benzoylation of 4-tert-Butyl-2-nitroaniline

The most straightforward method involves reacting 4-tert-butyl-2-nitroaniline with benzoyl chloride under Schotten-Baumann conditions. In this approach, the aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically conducted in a biphasic system using aqueous sodium hydroxide and an organic solvent such as dichloromethane or tetrahydrofuran (THF). Triethylamine is often added to scavenge HCl byproducts.

Reaction Conditions

Purification is achieved via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients. This method is favored for its simplicity but requires stringent moisture control to prevent hydrolysis of the acid chloride.

Coupling Reactions Using Activated Carboxylic Acids

An alternative route employs coupling agents to facilitate amide bond formation between 4-tert-butyl-2-nitroaniline and benzoic acid. The Fukuyama coupling protocol, utilizing triphenylphosphine (PPh₃) and triethylamine, has been adapted for this purpose. Benzoic acid is first activated in situ, forming a reactive intermediate that couples with the amine.

Typical Procedure

-

Activation: Benzoic acid (1.2 equiv) is treated with PPh₃ (1.5 equiv) in dichloromethane at 0°C.

-

Coupling: 4-tert-Butyl-2-nitroaniline (1.0 equiv) is added, followed by triethylamine (2.0 equiv).

-

Workup: The mixture is filtered, concentrated, and purified via silica gel chromatography.

Advantages

-

Avoids handling moisture-sensitive acid chlorides.

-

Compatible with thermally labile substrates.

One-Pot Multi-Component Synthesis

Recent advances have explored one-pot methodologies to streamline synthesis. A three-component reaction involving 4-tert-butylphenol, nitric acid, and benzoyl chloride has been reported, though yields remain moderate (65–72%). Nitration and benzoylation occur sequentially in a single reactor, minimizing intermediate isolation steps.

Key Parameters

-

Nitration Agent: Fuming HNO₃ in H₂SO₄

-

Benzoylation Catalyst: DMAP (4-dimethylaminopyridine)

-

Solvent: Acetonitrile

Optimization Strategies and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF enhance solubility but may promote nitro group reduction at elevated temperatures. Non-polar solvents (e.g., toluene) improve selectivity but slow reaction rates. A balance is achieved using dioxane, which offers moderate polarity and high boiling point.

Temperature Optimization

-

<30°C: Minimizes side reactions (e.g., over-benzoylation).

-

>40°C: Accelerates hydrolysis of benzoyl chloride, reducing yield.

Catalytic Enhancements

The addition of catalytic DMAP (10 mol%) accelerates benzoylation by stabilizing the transition state through hydrogen bonding. Alternatively, ultrasound irradiation reduces reaction time by 40% without compromising yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling up the Schotten-Baumann method requires addressing exothermicity and mixing efficiency. Continuous flow reactors enable precise temperature control and reduced reagent waste:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 89% | 91% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

Waste Management

Nitration byproducts (e.g., nitrophenols) require neutralization with Ca(OH)₂ before disposal. Spent coupling agents are recovered via precipitation in hexane and reused in subsequent batches.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Benzoylation | 89 | 98 | High | 1.0 |

| Coupling Reaction | 85 | 97 | Moderate | 1.5 |

| One-Pot Synthesis | 72 | 95 | Low | 2.0 |

Cost Index: Relative to direct benzoylation (1.0 = baseline)

Mechanistic Insights and Side Reactions

Competing Pathways

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(4-tert-Butyl-2-nitrophenyl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or further to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

Reduction: N-(4-tert-Butyl-2-aminophenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(4-tert-Butyl-2-nitrophenyl)benzoic acid.

Scientific Research Applications

Chemistry: N-(4-tert-Butyl-2-nitrophenyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases, although specific medical uses are still under investigation.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-tert-Butyl-2-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors, depending on the biological context. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds:

- The bromine atom in compound I facilitates halogen bonding, whereas the tert-butyl group in the target compound may promote steric packing differences .

- Steric effects: The tert-butyl group in the target compound and 4MNB introduces steric hindrance, which may reduce solubility but improve crystallinity compared to smaller substituents like bromine or methoxy .

Anticancer and HAT Modulators ():

- CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) and CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) exhibit histone acetyltransferase (HAT) modulation. The trifluoromethyl and chloro groups enhance lipophilicity and binding affinity, whereas the ethoxy group may improve membrane permeability .

- This compound lacks the flexible pentadecyl chain or pyridyl groups seen in these analogs, suggesting divergent biological targets.

Insecticidal Activity ():

- Phthalimide-benzamide hybrids like 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide demonstrate potent insecticidal activity (LD₅₀: 0.70–1.91 µg/fly). The phthalimide moiety enhances bioconcentration, whereas the benzamide group contributes to target specificity. The tert-butyl and nitro groups in the target compound may offer similar advantages but require empirical validation .

Physicochemical Properties

- Solubility : The tert-butyl group in the target compound and 4MNB reduces aqueous solubility compared to smaller substituents (e.g., methoxy in ).

- Thermal Stability : Nitro groups generally decrease thermal stability due to their explosive nature, whereas tert-butyl groups may enhance melting points via improved crystal packing .

Q & A

Q. How can researchers optimize the synthesis of N-(4-tert-Butyl-2-nitrophenyl)benzamide to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on:

- Solvent selection : Dichloromethane or DMF is often used for benzamide derivatives due to their ability to dissolve nitroaromatic intermediates .

- Temperature control : Stepwise heating (e.g., 50–80°C for amide coupling) minimizes side reactions like nitration overoxidation .

- Catalyst screening : Use coupling agents like HATU or DCC for efficient benzamide bond formation, monitored by TLC or HPLC .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., tert-butyl at 4-position, nitro group at 2-position) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves steric effects from the tert-butyl group and nitro orientation, if single crystals are obtainable .

- FT-IR : Nitro (1520–1350 cm) and amide (1650–1600 cm) peaks confirm functional groups .

Q. How do structural features of this compound influence its chemical reactivity?

Methodological Answer: Key structural factors include:

- Steric hindrance : The tert-butyl group at the 4-position reduces electrophilic substitution at adjacent positions, directing reactivity to the nitro group .

- Electron-withdrawing effects : The nitro group deactivates the benzene ring, favoring nucleophilic aromatic substitution (e.g., reduction to amine under H/Pd-C) .

- Amide group stability : Hydrolysis under acidic/basic conditions requires pH-controlled experiments to assess stability .

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?

Methodological Answer: Common challenges and solutions:

- Crystal twinning : The bulky tert-butyl group disrupts crystal packing. Use SHELXT for twin refinement or alternative crystallization solvents (e.g., DMSO/water) .

- Disorder modeling : Partial occupancy of the nitro group may occur. Apply restraints in SHELXL to refine anisotropic displacement parameters .

- Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy for low-symmetry space groups .

Q. How can contradictory bioactivity data for this compound in different assays be systematically analyzed?

Methodological Answer: Address discrepancies via:

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .

- Cellular permeability tests : Use Caco-2 monolayers to assess if tert-butyl hydrophobicity enhances membrane penetration, skewing activity .

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., nitro reduction to amine) that may interfere with assays .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: Combine:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on nitro group H-bonding and tert-butyl hydrophobic pockets .

- QSAR modeling : Train models with Hammett σ values for nitro substituents and steric parameters (e.g., Taft E) for tert-butyl analogs .

- MD simulations : Analyze conformational stability of the benzamide backbone in aqueous vs. lipid environments .

Q. How does the nitro group in this compound influence its stability under varying pH and redox conditions?

Methodological Answer: Experimental approaches:

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. Nitro groups are stable in neutral conditions but reduce to amines under acidic (HCl/Zn) or basic (NaSO) conditions .

- Oxidative stress : Expose to HO/Fe systems to test nitro radical formation, detected by EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.